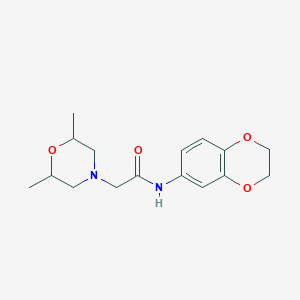
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethylmorpholin-4-yl)acetamide is a useful research compound. Its molecular formula is C16H22N2O4 and its molecular weight is 306.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Characteristics
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethylmorpholin-4-yl)acetamide involves several steps:
- Starting Materials : The synthesis begins with 2,3-dihydro-1,4-benzodioxin-6-amine.
- Reagents : The compound is reacted with various acetamides under basic conditions to yield the target molecule.
- Characterization : The structures of synthesized compounds are confirmed using techniques such as proton nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Enzyme Inhibition Studies
Recent studies have demonstrated that derivatives of this compound exhibit inhibitory effects on key enzymes related to type 2 diabetes and Alzheimer’s disease:
- α-glucosidase Inhibition : Compounds derived from this structure have shown weak to moderate inhibitory activity against the α-glucosidase enzyme. For instance, certain derivatives displayed IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM) .
Neuroprotective Potential
The compound's structural characteristics suggest potential neuroprotective properties. The inhibition of acetylcholinesterase (an enzyme associated with Alzheimer's disease) by related compounds indicates that this class of compounds may help mitigate cognitive decline associated with neurodegenerative diseases .
Type 2 Diabetes Management
The ability of this compound derivatives to inhibit α-glucosidase positions them as potential therapeutic agents for managing type 2 diabetes. Their moderate activity suggests they could be developed further into more effective treatments through structural modifications.
Alzheimer’s Disease Treatment
Given their inhibitory effects on acetylcholinesterase and potential neuroprotective mechanisms, these compounds may serve as leads in developing new therapies for Alzheimer’s disease. Further research is required to elucidate their mechanisms of action and efficacy in vivo.
Case Study 1: Synthesis and Evaluation of Sulfonamide Derivatives
A study synthesized a series of sulfonamide derivatives based on the benzodioxin structure. These compounds were evaluated for their enzyme inhibition capabilities against α-glucosidase and acetylcholinesterase. The results indicated that while most compounds exhibited weak activity, a few showed promising results warranting further investigation .
Case Study 2: Structure–Activity Relationship Analysis
Another study focused on the structure–activity relationship (SAR) of various derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-acetamide. The findings highlighted specific substitutions that enhanced enzyme inhibition potency and provided insights into optimizing these compounds for better therapeutic outcomes .
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethylmorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-11-8-18(9-12(2)22-11)10-16(19)17-13-3-4-14-15(7-13)21-6-5-20-14/h3-4,7,11-12H,5-6,8-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPPRBSSKFAOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













